N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Description
This compound is a piperazine-carboxamide derivative featuring a 3,5-dimethoxyphenyl group and a tetrazole-linked 4-fluorophenyl substituent.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O3/c1-31-18-11-16(12-19(13-18)32-2)23-21(30)28-9-7-27(8-10-28)14-20-24-25-26-29(20)17-5-3-15(22)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWOAZRGVJWQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions to form 1-(4-fluorophenyl)-1H-tetrazole.
Piperazine Derivative Synthesis: The piperazine ring is functionalized by reacting with 3,5-dimethoxybenzoyl chloride to introduce the dimethoxyphenyl group.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors to improve yield and efficiency. Solvent selection, temperature control, and purification methods like recrystallization or chromatography are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones under strong oxidizing conditions.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry:
- Potential applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide depends on its interaction with biological targets:
Molecular Targets: It may interact with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Pathways Involved: The compound could modulate signaling pathways, such as the MAPK/ERK pathway, influencing cell proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison:
Tetrazole-containing analogs: Losartan and Valsartan (angiotensin II receptor blockers): Both include a biphenyl-tetrazole system. Candesartan: Contains a benzimidazole-tetrazole hybrid. The absence of a fused heterocycle in the target compound may reduce steric hindrance, improving binding to flat receptor pockets.
Piperazine-carboxamide derivatives: N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide: Shares the piperazine-carboxamide core but lacks the tetrazole and fluorophenyl groups. This simpler analog demonstrates the importance of substituents in modulating solubility and target engagement . 4-(4-Fluorobenzyl)piperazin-1-yl methanone derivatives: These kinase inhibitors highlight the role of fluorinated aromatic systems in enhancing binding affinity to ATP pockets. The target compound’s 4-fluorophenyl group may confer similar benefits .
Dimethoxyphenyl-containing compounds :
- EXP985 and L162313 : These GPCR modulators use methoxy groups to fine-tune lipophilicity and hydrogen-bonding capacity. The 3,5-dimethoxy substitution in the target compound may optimize interactions with hydrophobic receptor subpockets .
Table 1: Comparative Analysis of Structural and Functional Attributes
Research Findings and Mechanistic Insights
- Tetrazole Bioisosterism : The tetrazole group in the target compound mimics carboxylic acids, enabling ionic interactions with basic residues (e.g., lysine or arginine in GPCRs) while offering superior metabolic resistance compared to carboxylates .
- Fluorophenyl vs. Biphenyl : The 4-fluorophenyl group may reduce π-π stacking interactions compared to biphenyl systems (as in losartan) but could improve selectivity by avoiding off-target binding to hydrophobic pockets .
- Piperazine Flexibility: The piperazine scaffold provides conformational flexibility, allowing adaptation to diverse binding sites. However, the carboxamide linker may restrict motion compared to methanone or ethylpiperazine derivatives .
Biological Activity
N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, often referred to as compound 1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for compound 1 is . Its structure features a piperazine core linked to a dimethoxyphenyl group and a tetrazole moiety, which are critical for its biological activity.
Biological Activity Overview
Compound 1 has been primarily studied for its role as a positive allosteric modulator (PAM) of excitatory amino acid transporters (EAATs), particularly EAAT2. The modulation of these transporters is significant in neuropharmacology as they play a crucial role in glutamate homeostasis and neuroprotection.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| EAAT2 PAM Activity | Enhances the activity of EAAT2, contributing to neuroprotective effects. |
| Anticonvulsant Effects | Exhibits potential in reducing seizure activity in animal models. |
| Cytotoxicity | Evaluated against various cancer cell lines; shows selective cytotoxicity. |
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the piperazine and tetrazole moieties can influence the potency and selectivity of compound 1. For instance:
- Piperazine Substituents : Variations in the side chains of the piperazine ring have shown significant changes in EAAT2 PAM potency.
- Tetrazole Modifications : Altering the length and branching of the tetrazole side chain can enhance or diminish biological activity.
The following table summarizes key SAR findings related to compound 1:
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| N-Methyl substitution | Moderate loss of EAAT2 PAM potency |
| Shortening tetrazole chain | Maintains or improves EAAT2 PAM activity |
| Lipophilicity alterations | Influences selectivity towards EAAT subtypes |
Case Study 1: Neuroprotective Effects
A study conducted on rodents demonstrated that compound 1 significantly reduced neuronal death during excitotoxic conditions induced by excessive glutamate exposure. The results indicated a marked decrease in apoptotic markers compared to control groups, suggesting a protective role against excitotoxicity.
Case Study 2: Anticancer Activity
In vitro studies have shown that compound 1 exhibits selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activation.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of the tetrazole ring and piperazine substitution patterns. Aromatic protons from the 3,5-dimethoxyphenyl group appear as distinct singlets (~δ 6.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the tetrazole-piperazine scaffold .
Q. Advanced
- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving ambiguities in stereochemistry or tautomeric forms of the tetrazole ring .
- Dynamic NMR : Detects conformational flexibility in the piperazine ring under variable-temperature conditions .
How can computational methods guide the design of derivatives with enhanced biological activity?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like serotonin receptors. The fluorophenyl and tetrazole groups may engage in π-π stacking or hydrogen bonding with active-site residues .
- Quantum chemical calculations : Apply density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps, identifying regions for functionalization (e.g., adding electron-withdrawing groups to the dimethoxyphenyl ring) .
What strategies are effective in resolving contradictions in pharmacological data for this compound?
Q. Advanced
- Meta-analysis : Aggregate data from multiple assays (e.g., IC50 values across cell lines) to identify outliers. For example, discrepancies in cytotoxicity may arise from variations in cell permeability or efflux pump activity .
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to distinguish direct binding from off-target effects .
How does the substitution pattern on the phenyl rings influence structure-activity relationships (SAR)?
Q. Basic
- 3,5-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds. Methoxy groups may stabilize π-stacking interactions .
- 4-Fluorophenyl (tetrazole substituent) : Fluorine’s electronegativity improves metabolic stability and modulates electron density in the tetrazole ring .
Q. Advanced
- Comparative SAR : Synthesize analogs with halogen (Cl, Br) or methyl substitutions on the phenyl rings. Assess changes in logP, solubility, and binding affinity to quantify substituent effects .
What challenges arise in crystallizing this compound, and how can they be addressed?
Q. Advanced
- Polymorphism : The flexible piperazine ring and multiple hydrogen-bond acceptors (tetrazole, carboxamide) can lead to multiple crystal forms. Screen solvents (e.g., DMSO/water mixtures) and use seeding techniques to isolate stable polymorphs .
- Twinned crystals : Employ SHELXD for structure solution and refine using SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .
How can researchers design robust biological assays to evaluate this compound’s mechanism of action?
Q. Advanced
- Pathway-focused profiling : Use phosphoproteomics or RNA-seq to map signaling pathways affected by the compound. For example, tetrazole derivatives are known to modulate MAPK or PI3K-Akt pathways .
- In vivo pharmacokinetics : Perform LC-MS/MS quantification in plasma and tissues to correlate exposure levels with efficacy in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
